molecular formula C25H22FN7O2 B11269258 N-{1-[1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-(2-fluorophenoxy)acetamide

N-{1-[1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-(2-fluorophenoxy)acetamide

Cat. No.: B11269258
M. Wt: 471.5 g/mol
InChI Key: JEKSVBUGVPOTRK-UHFFFAOYSA-N
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Description

The compound N-{1-[1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-(2-fluorophenoxy)acetamide features a pyrazolo[3,4-d]pyrimidine core, a bicyclic heteroaromatic system known for its role in kinase inhibition and anticancer activity. Key structural elements include:

  • A 2,3-dimethylphenyl group at position 1 of the pyrazolo[3,4-d]pyrimidine.
  • A 3-methylpyrazole moiety linked to position 4 of the core.
  • A 2-(2-fluorophenoxy)acetamide side chain at position 5 of the pyrazole.

Properties

Molecular Formula

C25H22FN7O2

Molecular Weight

471.5 g/mol

IUPAC Name

N-[2-[1-(2,3-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]-2-(2-fluorophenoxy)acetamide

InChI

InChI=1S/C25H22FN7O2/c1-15-7-6-9-20(17(15)3)32-24-18(12-29-32)25(28-14-27-24)33-22(11-16(2)31-33)30-23(34)13-35-21-10-5-4-8-19(21)26/h4-12,14H,13H2,1-3H3,(H,30,34)

InChI Key

JEKSVBUGVPOTRK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)N2C3=C(C=N2)C(=NC=N3)N4C(=CC(=N4)C)NC(=O)COC5=CC=CC=C5F)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-(2-fluorophenoxy)acetamide involves multiple steps, including the formation of the pyrazolo[3,4-d]pyrimidine core and subsequent functionalization. The key steps typically include:

    Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Functionalization of the core: Introduction of the 2,3-dimethylphenyl and 2-fluorophenoxy groups through nucleophilic substitution or coupling reactions.

    Final assembly: Coupling of the functionalized core with the acetamide moiety under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and automated systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-{1-[1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-(2-fluorophenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups like halogens or alkyl groups.

Scientific Research Applications

The biological activity of N-{1-[1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-(2-fluorophenoxy)acetamide has been investigated in various studies, revealing its potential in several therapeutic areas.

Anticancer Properties

Research indicates that compounds similar to this one exhibit significant anticancer activity. For instance, derivatives containing pyrazolo[3,4-d]pyrimidine have shown effectiveness against various cancer cell lines by inhibiting key enzymes involved in tumor growth. A study demonstrated that modifications in the structure can enhance selectivity and potency against cancer cells .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Pyrazolo[3,4-d]pyrimidine derivatives have been reported to exhibit activity against pathogens such as Mycobacterium tuberculosis, with IC50 values indicating potent efficacy . Although specific testing on this compound is limited, its analogs have shown promising results.

Antitubercular Activity

A study evaluated various substituted pyrazolo[3,4-d]pyrimidine derivatives against Mycobacterium tuberculosis, revealing promising results for certain compounds that share structural similarities with this compound .

Cytotoxicity Assessment

In cytotoxicity assays performed on human embryonic kidney cells (HEK293), several derivatives were found to be non-toxic at concentrations effective against bacterial strains. This suggests a favorable safety profile for further development .

Mechanism of Action

The mechanism of action of N-{1-[1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-(2-fluorophenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing various biological processes. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Analogs and Molecular Properties

The following compounds share structural motifs with the target molecule, enabling comparative analysis:

Compound Name / ID Molecular Formula Molecular Weight (g/mol) Key Substituents ChemSpider ID / Source
Target Compound Not provided ~500 (estimated) 2,3-dimethylphenyl, 3-methylpyrazole, 2-fluorophenoxyacetamide N/A
N-{1-[1-(4-Fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl]-...* C26H24FN7O3 501.522 4-fluorophenyl, 4-isopropylphenoxyacetamide 39217785
Example 33 () C27H20F2N6O3 571.198 (M+1) 4-amino-3-methylpyrazolo[3,4-d]pyrimidine, chromen-4-one, fluorophenyl Patent
2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide C11H8Cl2N4O 298.11 4-chlorophenyl, cyano, chloroacetamide Fipronil derivative

Key Observations :

  • Molecular Weight: The chromenone-containing analog in has a higher molecular weight (~571 vs. ~500), which may impact bioavailability and pharmacokinetics.
  • Acetamide Variations: The 2-(2-fluorophenoxy)acetamide in the target compound differs from the 4-isopropylphenoxy group in , suggesting divergent binding interactions in biological targets.
Pyrazolo[3,4-d]Pyrimidine Derivatives
  • Anticancer Potential: Compounds like Example 33 () with fused chromenone systems are often explored as kinase inhibitors (e.g., targeting EGFR or VEGFR). The target compound’s pyrazole-pyrimidine core aligns with such applications but lacks explicit activity data.
  • Insecticidal Activity: The Fipronil-related compound in highlights the role of chlorophenyl and cyano groups in neurotoxic insecticide activity. The target compound’s fluorophenoxy group may reduce toxicity compared to chlorinated analogs.

Physicochemical Properties

  • Melting Points : Example 33 () has a high melting point (302–304°C), typical of rigid, aromatic systems. The target compound’s 2,3-dimethylphenyl group may lower its melting point compared to fluorophenyl analogs due to reduced crystallinity.
  • Solubility: The 2-fluorophenoxy group in the target compound may improve aqueous solubility relative to the 4-isopropylphenoxy in , which is more hydrophobic.

Biological Activity

N-{1-[1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-(2-fluorophenoxy)acetamide is a complex compound belonging to the pyrazole class, known for its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

1. Overview of Pyrazole Compounds

Pyrazole derivatives are recognized for their significant pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. The specific compound has garnered attention due to its potential as a kinase inhibitor, which is crucial for various therapeutic applications.

The compound acts primarily as an inhibitor of specific kinases involved in cellular signaling pathways. Kinases play a pivotal role in regulating cell growth and differentiation. Inhibition of these enzymes can lead to reduced proliferation of cancer cells and modulation of inflammatory responses.

Key Mechanisms:

  • Inhibition of Protein Kinase C (PKC) : This compound has been shown to affect PKC isoenzymes, which are implicated in numerous cellular processes including gene expression and cell differentiation .
  • Impact on Cell Signaling : By interfering with kinase activity, the compound may alter signal transduction pathways that are dysregulated in various diseases.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties. It has been tested against several cancer cell lines with promising results.

Cell Line IC50 (µM) Notes
HCT-116 (Colon carcinoma)6.2Active against colon cancer cells
T47D (Breast carcinoma)27.3Effective against breast cancer cells

Anti-inflammatory Activity

The compound also shows anti-inflammatory effects comparable to established non-steroidal anti-inflammatory drugs (NSAIDs). It has been evaluated for its ability to inhibit cyclooxygenase enzymes (COX), which are key players in inflammation.

Compound IC50 (µg/mL) Comparison
N-{...}60.56Comparable to diclofenac sodium (54.65 µg/mL)

Study on Anticancer Potential

In a study conducted by Fayad et al., the compound was screened within a drug library targeting multicellular spheroids, which mimic tumor environments more accurately than traditional cell cultures. The results indicated that the compound effectively reduced tumor growth in vitro and showed promise for further development as an anticancer agent .

Safety Profile Assessment

Safety assessments indicated that acute toxicity levels were above 2000 mg/kg in animal models, suggesting a favorable safety profile for further exploration in preclinical studies .

5. Conclusion

This compound represents a promising candidate for therapeutic applications due to its diverse biological activities, particularly in oncology and inflammation management. Ongoing research is vital to fully elucidate its mechanisms of action and potential clinical applications.

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for constructing the pyrazolo[3,4-d]pyrimidine core in this compound?

  • Methodological Answer : The pyrazolo[3,4-d]pyrimidine scaffold is typically synthesized via cyclocondensation reactions. For example, reacting 4-amino-1-(2,3-dimethylphenyl)-1H-pyrazole-3-carboxamide with β-ketoesters or α,β-unsaturated ketones under acidic conditions (e.g., acetic acid/H2SO4) can yield the fused pyrimidine ring. Key parameters include temperature control (80–100°C) and solvent choice (DMF or ethanol) to minimize side reactions .

Q. How can researchers characterize the regioselectivity of substituents on the pyrazole ring?

  • Methodological Answer : Nuclear Overhauser Effect (NOE) NMR experiments and X-ray crystallography are critical. For example, NOE correlations between the 3-methyl group on the pyrazole and the adjacent pyrimidine protons confirm substituent positioning. Single-crystal X-ray diffraction further resolves ambiguities in regiochemistry .

Q. What in vitro models are suitable for preliminary biological evaluation of this compound?

  • Methodological Answer : Use kinase inhibition assays (e.g., JAK2 or Aurora kinases) due to the pyrazolo-pyrimidine scaffold’s affinity for ATP-binding pockets. Cell viability assays (MTT or CellTiter-Glo) in cancer cell lines (e.g., HeLa or MCF-7) can assess antiproliferative activity. Include positive controls (e.g., staurosporine) and validate results via dose-response curves .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the 2-(2-fluorophenoxy)acetamide moiety for enhanced target binding?

  • Methodological Answer : Systematically replace the fluorophenoxy group with electron-withdrawing (e.g., nitro) or electron-donating (e.g., methoxy) substituents. Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins like kinases. Validate via surface plasmon resonance (SPR) to measure kinetic constants (KD, Kon/Koff) .

Q. What experimental designs address inconsistencies in biological activity across cell lines?

  • Methodological Answer : Apply Design of Experiments (DoE) to identify confounding variables (e.g., serum concentration, cell passage number). For example, a factorial design can test interactions between compound concentration and incubation time. Statistical tools (e.g., ANOVA, PCA) help isolate significant factors .

Q. How can researchers resolve challenges in crystallizing this compound for X-ray analysis?

  • Methodological Answer : Optimize crystallization using high-throughput vapor diffusion screens (e.g., Hampton Index Kit). Mixed solvents (e.g., DMSO/water) and additives (e.g., glycerol) improve crystal quality. If twinning occurs, collect data at synchrotron facilities to enhance resolution .

Q. What mechanistic insights can be gained from studying metabolic stability in hepatic microsomes?

  • Methodological Answer : Incubate the compound with human liver microsomes (HLM) and NADPH cofactors. Monitor degradation via LC-MS/MS. Identify metabolites using high-resolution MS and compare to synthetic standards. CYP450 inhibition assays (e.g., fluorogenic substrates) pinpoint metabolic liabilities .

Q. How does the 2,3-dimethylphenyl group influence pharmacokinetic properties?

  • Methodological Answer : Perform logP measurements (shake-flask method) to assess hydrophobicity. Compare plasma protein binding (ultrafiltration) and clearance rates (in vivo rodent studies) against analogs lacking the dimethyl group. Molecular dynamics simulations predict interactions with serum albumin .

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